

Technical Guide on the Toxicological Profile of 3C-B-FLY Hydrochloride

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Compound of Interest		
Compound Name:	3c-b-Fly hydrochloride	
Cat. No.:	B592872	Get Quote

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Executive Summary

3C-B-FLY hydrochloride is a synthetic phenethylamine and a member of the "FLY" series of compounds, structurally related to potent serotonin receptor agonists. A comprehensive review of publicly available scientific literature reveals a significant lack of formal toxicological and safety data for this specific compound. Multiple chemical suppliers explicitly state that the physiological and toxicological properties of 3C-B-FLY are unknown[1][2].

This guide synthesizes the available information on **3C-B-FLY hydrochloride** and its structurally related analogs to provide a preliminary understanding of its potential safety profile. Due to the absence of direct quantitative data, this document draws inferences from related benzofuran compounds to discuss potential mechanisms of action, metabolic pathways, and toxicological concerns. All information derived from analog compounds is clearly noted.

Chemical and Physical Properties

3C-B-FLY is the α -methylated analog of 2C-B-FLY and the dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB), a known potent agonist of 5-HT_{2a} and 5-HT_{2c} receptors[1].



Property	Data	Reference
Formal Name	8-bromo-2,3,6,7-tetrahydro-α- methyl-benzo[1,2-b:4,5- b']difuran-4-ethanamine, monohydrochloride	[1]
CAS Number	178557-19-2	[1]
Molecular Formula	C13H16BrNO2 • HCl	[1]
Formula Weight	334.6 g/mol	[1]
Formulation	A crystalline solid	[1]
Purity	≥95%	[1]
Solubility	DMF: 1 mg/mL; DMSO: 5 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	[1][2]

Toxicological Data

No specific in vitro or in vivo toxicological studies, case reports, or quantitative data (e.g., LD₅₀, NOAEL) for **3C-B-FLY hydrochloride** were identified during the literature review. The toxicological properties of this compound have not been formally evaluated[1][2][3].

Inferences from Structurally Related Benzofuran Analogs

Data from other psychoactive benzofuran compounds, such as 5-APB and 5-MAPB, may offer insights into the potential toxicological profile of 3C-B-FLY. These compounds are associated with a stimulant toxidrome.

Reported Clinical Features in Acute Benzofuran Toxicity:

 Cardiovascular: Tachycardia, hypertension, palpitations, chest pain, vasoconstrictor effects[4][5].

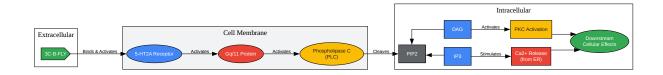


- Neurological/Psychiatric: Agitation, disorientation, hallucinations, psychosis, convulsions, tremor, hyperreflexia, clonus, reduced level of consciousness[4][5].
- Sympathomimetic: Mydriasis (pupil dilation), diaphoresis (sweating), mild hyperthermia, fever[4][5].
- Other: Gastrointestinal symptoms, elevated creatine kinase[4][5].

One case report on 5-MAPB noted an acute toxicity profile similar to that of MDMA, with a significant vasoconstrictor effect[4]. Another report detailed a fatality involving 5-APB, where postmortem concentrations were measured in various tissues[6]. It is crucial to reiterate that these findings are for different, albeit structurally related, molecules and may not be representative of the effects of 3C-B-FLY.

Proposed Mechanism of Action & Signaling

As an analog of potent 5-HT_{2a} and 5-HT_{2e} receptor agonists, 3C-B-FLY is presumed to exert its primary effects through these serotonergic pathways[1]. The activation of the 5-HT_{2a} receptor, a Gq/11-coupled protein, typically initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).



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Caption: Hypothetical 5-HT_{2a} receptor signaling pathway for 3C-B-FLY.

Pharmacokinetics and Metabolism

No pharmacokinetic or metabolism studies for **3C-B-FLY hydrochloride** are available. However, research on the closely related compound 2C-B-FLY-NBOMe provides a model for the expected metabolic pathways and a framework for future studies.

Inferred Metabolic Pathways

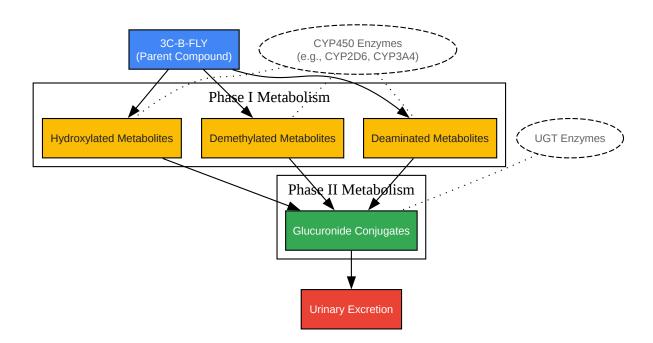


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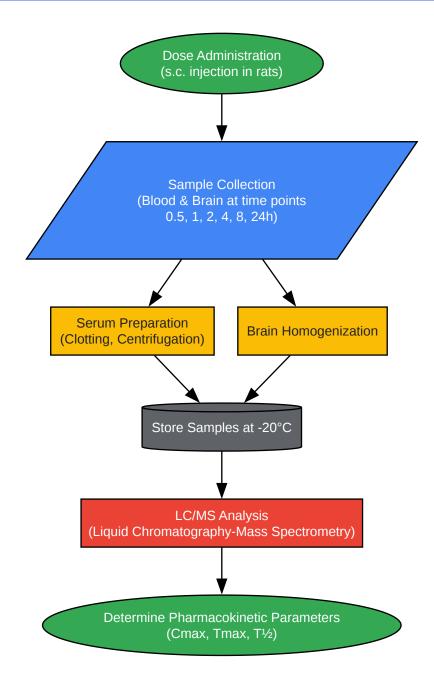
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Studies on 2C-B-FLY-NBOMe and other FLY compounds show extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGT)[7][8]. Key metabolic reactions include O-dealkylation, hydroxylation, and subsequent glucuronidation[7]. The primary CYP isoenzymes involved are likely CYP1A2, 2D6, 2C8, 2C19, and 3A4[7].









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